molecular formula C8H5BrN2O2 B11765474 Methyl 2-bromo-3-cyanoisonicotinate

Methyl 2-bromo-3-cyanoisonicotinate

Cat. No.: B11765474
M. Wt: 241.04 g/mol
InChI Key: UUXYRZRATPOBLS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyanoisonicotinate is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of isonicotinic acid and contains both bromine and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-cyanoisonicotinate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyanoisonicotinate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-cyanoisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the cyano group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce amine derivatives.
  • Oxidation reactions result in oxidized forms of the cyano group.

Scientific Research Applications

Methyl 2-bromo-3-cyanoisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-cyanoisonicotinate
  • Methyl 2-chloro-3-cyanoisonicotinate
  • Methyl 2-iodo-3-cyanoisonicotinate

Comparison: Methyl 2-bromo-3-cyanoisonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine, making it a valuable compound in synthetic chemistry.

Biological Activity

Methyl 2-bromo-3-cyanoisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7BrN2O2
  • Molecular Weight : 231.06 g/mol
  • CAS Number : 1805522-01-3

The compound features a bromine atom, a cyano group, and an isonicotinate structure, which contribute to its reactivity and biological activity.

Research indicates that this compound exhibits several mechanisms of action that may influence its biological activity:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : The isonicotinate moiety is known for its ability to modulate various cellular pathways, including apoptosis and cell cycle regulation. Studies suggest that derivatives can induce cell death in cancer cells through apoptosis and necrosis pathways.
  • Enzyme Inhibition : The presence of the cyano group may allow for interactions with enzymes involved in metabolic processes, potentially acting as an inhibitor for certain targets.

Biological Activity Data

Activity TypeEffectivenessReference
AntimicrobialModerate
CytotoxicityHigh
Enzyme inhibitionSignificant

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various isonicotinate derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death. This finding supports further exploration into its use as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methodology : The compound was synthesized via a multi-step reaction involving bromination and cyanation of isonicotinic acid derivatives.
  • Biological Assays : Various assays were conducted to assess cytotoxicity and antimicrobial activity, confirming the compound's potential as a lead structure for drug development.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

methyl 2-bromo-3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3

InChI Key

UUXYRZRATPOBLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)C#N

Origin of Product

United States

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